molecular formula C10H6INO2 B11837718 8-Iodoquinoline-5-carboxylic acid

8-Iodoquinoline-5-carboxylic acid

Cat. No.: B11837718
M. Wt: 299.06 g/mol
InChI Key: DVXKISJZPRMDBK-UHFFFAOYSA-N
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Description

8-Iodoquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the 8th position and a carboxylic acid group at the 5th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinoline-5-carboxylic acid typically involves the iodination of quinoline derivatives followed by carboxylation. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline with an iodine source is performed. The reaction conditions often involve the use of copper salts as catalysts and a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Iodoquinoline-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the development of novel materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 8-Iodoquinoline-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The iodine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This leads to the inhibition of key enzymes and pathways, resulting in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-5-carboxylic acid: Similar structure but with a hydroxyl group instead of an iodine atom.

    8-Methylquinoline-5-carboxylic acid: Contains a methyl group at the 8th position instead of an iodine atom.

    8-Chloroquinoline-5-carboxylic acid: Features a chlorine atom at the 8th position instead of iodine.

Uniqueness

8-Iodoquinoline-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs .

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

8-iodoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14)

InChI Key

DVXKISJZPRMDBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)I)C(=O)O

Origin of Product

United States

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